molecular formula C18H24N2O2 B3469485 2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline

2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline

Cat. No.: B3469485
M. Wt: 300.4 g/mol
InChI Key: IWDMMVQKPKMGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azepane ring, two methoxy groups, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Azepane Ring Introduction: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane derivative reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Methanol and sodium methoxide for methoxy group introduction.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Methoxy-substituted quinoline derivatives.

Scientific Research Applications

2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)-2-phenylethylamine: Shares the azepane ring but differs in the core structure.

    2-(5-(Azepan-1-yl)pentyloxy)-9H-xanthen-9-one: Contains an azepane ring and is used in Alzheimer’s disease research.

    2-(1-Azepanyl)-N-methylethanamine: Another azepane derivative with different substituents.

Uniqueness

2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of an azepane ring with methoxy and methyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(azepan-1-yl)-5,7-dimethoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-10-17(20-8-6-4-5-7-9-20)19-15-11-14(21-2)12-16(22-3)18(13)15/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDMMVQKPKMGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline
Reactant of Route 3
Reactant of Route 3
2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline
Reactant of Route 4
Reactant of Route 4
2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline
Reactant of Route 5
Reactant of Route 5
2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline
Reactant of Route 6
2-(Azepan-1-yl)-5,7-dimethoxy-4-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.